molecular formula C7H9ClN2O2 B6197052 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2680531-10-4

1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6197052
CAS No.: 2680531-10-4
M. Wt: 188.6
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Description

1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a cyclopropane ring attached to a pyrazole moiety, with a carboxylic acid group and a hydrochloride salt form, enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropanation: The pyrazole derivative is then subjected to cyclopropanation using diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper.

    Carboxylation: The resulting cyclopropane derivative is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.

Comparison with Similar Compounds

  • 1-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
  • 1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
  • 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Comparison: 1-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its analogs. The position of the pyrazole ring substitution also influences its reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

2680531-10-4

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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